molecular formula C22H22N2S B14767239 (S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine

(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B14767239
M. Wt: 346.5 g/mol
InChI Key: HIVNLOJHLPYOMH-UHFFFAOYSA-N
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Description

(S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound that belongs to the family of binaphthyl derivatives. This compound is known for its unique structural features, which include two naphthalene rings connected at the 1 and 1’ positions, with dimethylamino groups attached at the 2 and 2’ positions. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-1,1’-bi-2-naphthol, a chiral binaphthyl compound.

    Dimethylation: The hydroxyl groups of (S)-1,1’-bi-2-naphthol are first converted to dimethylamino groups. This can be achieved through a series of reactions involving the protection of hydroxyl groups, followed by nucleophilic substitution with dimethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer with high optical purity.

Industrial Production Methods

In an industrial setting, the production of (S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted binaphthyl compounds.

Scientific Research Applications

(S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure products.

    Biology: The compound is studied for its potential biological activities, including its role as a chiral auxiliary in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of chiral drugs.

    Industry: It is used in the production of chiral materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral receptors or enzymes, influencing various biochemical pathways. This selective binding can result in the modulation of enzyme activity, receptor activation or inhibition, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,1’-Bi-2-naphthol: A precursor to (S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine, used as a chiral ligand in asymmetric synthesis.

    BINAP: A chiral diphosphine ligand used in asymmetric catalysis, similar in structure but with phosphine groups instead of dimethylamino groups.

    BINOL: Another binaphthyl derivative used as a chiral ligand, with hydroxyl groups instead of dimethylamino groups.

Uniqueness

(S)-N,N-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific chiral configuration and the presence of dimethylamino groups, which impart distinct chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and catalysis, where its chiral environment can influence the outcome of chemical reactions.

Properties

Molecular Formula

C22H22N2S

Molecular Weight

346.5 g/mol

IUPAC Name

1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane

InChI

InChI=1S/C22H20N2.H2S/c1-24(2)20-14-12-16-8-4-6-10-18(16)22(20)21-17-9-5-3-7-15(17)11-13-19(21)23;/h3-14H,23H2,1-2H3;1H2

InChI Key

HIVNLOJHLPYOMH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N.S

Origin of Product

United States

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